
Pro-lad
Overview
Description
PRO-LAD, also known as 6-propyl-6-nor-lysergic acid diethylamide, is an analogue of LSD. It shares virtually identical effects and safety profile with LSD but has a gentler nature and stronger body high . It is around as potent as LSD itself with an active dose reported at between 100 and 200 micrograms .
Synthesis Analysis
PRO-LAD was first discovered in a Purdue University laboratory sometime in the mid-1980s by Dr. David E Nichols. He discovered several LSD analogs, including AL-LAD, ETH-LAD, and LSZ .
Molecular Structure Analysis
The molecular formula of PRO-LAD is C22H29N3O . The structure of PRO-LAD is comprised of five subunits, e.g., alpha, beta, gamma, delta, epsilon, rho, etc .
Physical And Chemical Properties Analysis
The molecular weight of PRO-LAD is 351.5 g/mol . The exact mass is 351.231062557 g/mol and the monoisotopic mass is 351.231062557 g/mol .
Scientific Research Applications
1. Hepatocyte Research and Liver Failure Treatment
- Mammalian Hepatocytes as a Foundation for Treatment in Human Liver Failure: Advances in mammalian hepatocyte culture have led to applications in hepatocyte transplantation or hepatocyte-seeded hollow fiber liver assist devices (LAD) for treating hepatic encephalopathy and fulminant hepatic failure (Jauregui & Gann, 1991).
2. Material Science and Diffractometry
- LAD, 1982 - 1998: The First ISIS Diffractometer: The Liquids and Amorphous Diffractometer (LAD) was used extensively for studying the structure of disordered materials, contributing significantly to material science research (Howells & Hannon, 1999).
3. Medical Applications and Data Analysis
- Logical Analysis of Data—An Overview: This paper reviews the Logical Analysis of Data (LAD), its application to medical problems, and its role in developing diagnostic and prognostic systems, particularly in cancer research and pulmonology (Hammer & Bonates, 2006).
4. Dentistry and Load-Application Devices
- Load-Application Devices: A Comparative Strain Gauge Analysis: Research in dentistry developed a load-application device (LAD) for microstrain analysis, comparing it with universal testing machines (Nishioka et al., 2015).
5. Learning Analytics and Educational Improvement
- Effects of Learning Analytics Dashboard: Studies on the Learning Analytics Dashboard (LAD) in education show its impact on student learning and achievement, highlighting the importance of personalized and visualized learning tools (Kim, Jo, & Park, 2016).
Mechanism of Action
Safety and Hazards
When handling PRO-LAD, it is advised to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
Future Directions
PRO-LAD is a psychedelic drug similar to LSD and is around as potent as LSD itself with an active dose reported at between 100 and 200 micrograms . It shares many of the same characteristics as LSD. It produces distortions in visual and auditory perception; it promotes a deep state of introspection and feelings of connectedness. In high doses, PRO-LAD can lead to ego-death experiences .
properties
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h7-9,11,13,16,20,23H,4-6,10,12,14H2,1-3H3/t16-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKYLVLOBYNKKM-OXQOHEQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215824 | |
| Record name | PRO-LAD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65527-63-1 | |
| Record name | Ergoline-8-carboxamide, 9,10-didehydro-N,N-diethyl-6-propyl-, (8β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65527-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PRO-LAD | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065527631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRO-LAD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRO-LAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVR83W9XMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)
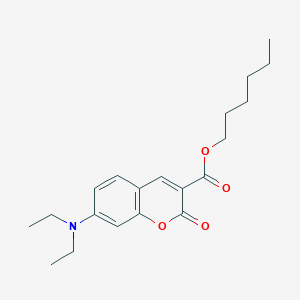
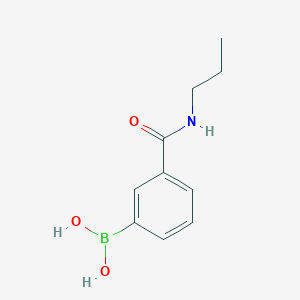
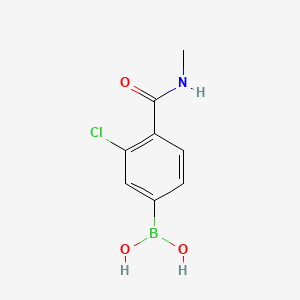
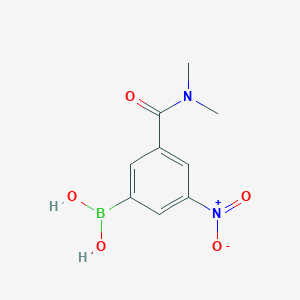




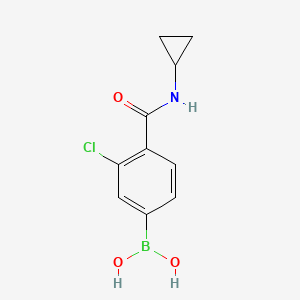
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)